1-Phenylazepino[2,1,7-cd]indolizine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13N |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-phenyl-13-azatricyclo[6.4.1.04,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-13-16-11-6-10-15-9-4-5-12-18(17)19(15)16/h1-13H |
InChI Key |
YPGCWSIRAGWQOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC4=CC=CC(=C2)N43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC4=CC=CC(=C2)N43 |
Origin of Product |
United States |
Mechanistic Investigations of 1 Phenylazepino 2,1,7 Cd Indolizine Formation and Reactivity
Elucidation of Reaction Mechanisms in Azepinoindolizine Constructive Processes
The formation of the azepino[2,1,7-cd]indolizine core is a complex process that often involves a series of orchestrated chemical transformations. Researchers have dedicated considerable effort to unraveling the mechanistic details of these constructive processes to enable rational catalyst design and reaction optimization.
Role of π-Electron Systems in Electrocyclization Pathways
The π-electron systems of the precursors play a pivotal role in the key bond-forming steps, particularly in electrocyclization reactions that lead to the construction of the fused ring system. The specific arrangement and electronic nature of these systems dictate the feasibility and stereochemical outcome of the cyclization. Theoretical and experimental studies have provided insights into the frontier molecular orbitals involved, highlighting the importance of orbital symmetry and energy considerations in governing the pericyclic reactions that are often central to the formation of the azepinoindolizine framework.
Interplay of Metal Carbene Species in Catalytic Cascades
Transition metal-catalyzed reactions are frequently employed for the synthesis of complex heterocyclic structures, and the formation of azepinoindolizines is no exception. In many of these catalytic cascades, metal carbene species have been identified as key intermediates. These highly reactive species can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, and ylide formation, which ultimately lead to the desired polycyclic architecture. The nature of the metal, the ligand environment, and the electronic properties of the carbene all contribute to the reaction pathway and the final product distribution. In some instances, ruthenium-carbene intermediates have been proposed and shown to be crucial for the formation of indolizine (B1195054) derivatives. xmu.edu.cn
Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses
A thorough understanding of the catalytic cycle is paramount for optimizing transition metal-mediated syntheses of azepinoindolizines. These cycles typically involve several elementary steps, including oxidative addition, migratory insertion, transmetalation, and reductive elimination. By identifying and characterizing the intermediates at each stage of the cycle, chemists can gain valuable information about the rate-determining step and potential side reactions. This knowledge facilitates the rational design of more efficient and selective catalyst systems. For instance, in ruthenium-catalyzed syntheses of related indolizine structures, a plausible mechanism has been proposed that involves the addition of a proton to an alkyne, insertion of an alkyne into a Cα bond of an alkenylcarbene group, followed by α-H elimination and reductive elimination. xmu.edu.cn
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of fleeting reaction intermediates provide compelling evidence for a proposed reaction mechanism. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and mass spectrometry, are employed to identify and structurally elucidate these transient species. For example, in the study of ruthenium-assisted indolizine formation, key intermediates such as a ruthenium vinyl complex and a ruthenium carbene complex have been successfully isolated and characterized by X-ray crystallography, providing strong support for their involvement in the catalytic cycle. xmu.edu.cn The isolation of such intermediates confirms their role in the reaction pathway and offers a deeper understanding of the molecular transformations occurring.
Kinetic and Thermodynamic Aspects Governing Ring Formation and Aromatization
The formation of the final azepinoindolizine product is governed by both kinetic and thermodynamic factors. The initial ring-forming reactions may be under kinetic control, leading to the rapid formation of a less stable intermediate. Subsequent rearrangements or aromatization steps are often thermodynamically driven, resulting in the formation of the more stable, fully conjugated aromatic system. Computational studies, in conjunction with experimental kinetic measurements, can provide quantitative insights into the energy barriers of the various elementary steps and the relative stabilities of intermediates and products. This information is invaluable for predicting reaction outcomes and for designing reaction conditions that favor the formation of the desired isomer.
Structural Elucidation and Conformational Analysis of 1 Phenylazepino 2,1,7 Cd Indolizine Derivatives
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, HRMS)
The structural elucidation of 1-Phenylazepino[2,1,7-cd]indolizine derivatives has been heavily reliant on advanced spectroscopic methods. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in mapping the connectivity of atoms within the molecule and providing information about the chemical environment of each nucleus. For instance, in a study of various substituted azepino[2,1,7-cd]indolizines, ¹H and ¹³C NMR analyses were crucial in confirming the successful synthesis of the target compounds.
High-Resolution Mass Spectrometry (HRMS) has further corroborated the proposed structures by providing highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecules. The combination of NMR and HRMS data provides a powerful tool for the unambiguous identification of these complex heterocyclic systems.
Theoretical and Computational Chemistry of 1 Phenylazepino 2,1,7 Cd Indolizine
Quantum Chemical Calculations for Electronic Structure, Aromaticity, and Delocalization
Quantum chemical calculations are fundamental in characterizing the electronic structure, aromaticity, and electron delocalization within the 1-Phenylazepino[2,1,7-cd]indolizine framework. The fusion of an azepine ring with an indolizine (B1195054) core, along with the presence of a phenyl substituent, results in a complex electronic landscape.
The electronic properties of the molecule are significantly influenced by the phenyl substituent. The interaction between the π-systems of the phenyl group and the azepinoindolizine core can be analyzed through Natural Bond Orbital (NBO) analysis. This analysis provides insights into donor-acceptor interactions and the extent of electronic delocalization between the phenyl ring and the heterocyclic system. The substitution on the phenyl ring can further modulate these properties. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be delocalized over the electron-rich indolizine system, while the LUMO may have significant contributions from the azepine ring and the phenyl substituent.
Table 1: Illustrative Calculated Electronic Properties for a Fused Heterocyclic System
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are representative examples based on computational studies of similar fused nitrogen heterocycles and are intended for illustrative purposes.
Density Functional Theory (DFT) Studies for Reaction Pathway Modeling and Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For the synthesis and reactivity of this compound, DFT calculations can be employed to model reaction pathways, locate transition states, and determine activation energies. This allows for a detailed understanding of the feasibility and selectivity of various synthetic routes.
For instance, in the synthesis of related N-fused heterocycles, DFT has been used to elucidate the mechanisms of cycloaddition and cyclization reactions. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface can be constructed. This surface provides valuable information on the most favorable reaction pathway and the factors that control the reaction's outcome.
Transition state analysis is a key component of these studies. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, and its energy determines the reaction rate. Vibrational frequency calculations are performed to confirm that the located transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
Computational Prediction of Spectroscopic Properties and Structure-Property Relationships
Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for the observed spectral features. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, the ¹H and ¹³C NMR spectra can be simulated. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Furthermore, computational studies can establish structure-property relationships by systematically modifying the structure of this compound and calculating the resulting changes in its properties. For example, the effect of different substituents on the phenyl ring on the molecule's electronic and spectroscopic properties can be investigated. This can guide the design of new derivatives with tailored characteristics.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Property | Predicted Value |
| λmax (UV-Vis) | 380 nm |
| ¹H NMR (Indolizine core) | δ 6.5-8.0 ppm |
| ¹³C NMR (Aromatic region) | δ 110-150 ppm |
Note: The values in this table are representative examples based on computational studies of similar indolizine derivatives and are intended for illustrative purposes. mdpi.com
Molecular Dynamics Simulations for Understanding Conformational Landscapes
Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamics of molecules over time. For a relatively large and non-rigid molecule like this compound, MD simulations can be used to investigate its conformational landscape. The seven-membered azepine ring can adopt various conformations, and the phenyl group can rotate relative to the heterocyclic core.
An MD simulation starts with an initial structure of the molecule, and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to update the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.
Analysis of the MD trajectory can reveal the most stable conformations of the molecule, the energy barriers between different conformations, and the flexibility of different parts of the structure. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. While specific MD studies on this compound are not yet prevalent, the methodology has been successfully applied to other complex heterocyclic systems to understand their dynamic behavior. researchgate.net
Exploration of 1 Phenylazepino 2,1,7 Cd Indolizine in Advanced Materials Science
Development as Components in Organic Electronic and Optoelectronic Devices
There is no available data on the development or investigation of 1-Phenylazepino[2,1,7-cd]indolizine as a component in organic electronic and optoelectronic devices.
Electroluminescent Materials
No studies have been found that report on the electroluminescent properties of this compound.
Application as Fluorescent π-Conjugated Systems for Optical Technologies
There is no research detailing the application of this compound as a fluorescent π-conjugated system.
Design and Synthesis of Fluorescent Probes
The design, synthesis, and evaluation of this compound as a fluorescent probe have not been reported in the available scientific literature.
Integration into Chemical Sensor Platforms
No information exists regarding the integration of this compound into chemical sensor platforms.
Investigation as Photoresponsive Materials
There are no studies available that investigate the photoresponsive properties or potential applications of this compound as a photoresponsive material.
Future Research Directions and Challenges in 1 Phenylazepino 2,1,7 Cd Indolizine Chemistry
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The synthesis of complex nitrogen-containing heterocycles like azepinoindolizines traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap to overcome these challenges, aiming for more environmentally benign and efficient synthetic routes. researchgate.netacs.org Future research will likely focus on several key innovations:
Catalytic Systems: A significant push is toward replacing stoichiometric reagents with catalytic ones. This includes employing transition-metal catalysts (e.g., palladium, copper, iron) that can facilitate key bond-forming reactions with high efficiency and selectivity under milder conditions. rsc.orgorganic-chemistry.org For instance, copper-catalyzed cycloisomerization cascades have been developed to access the azepinoindolizine core, offering a more sustainable alternative to conventional methods. acs.org
Alternative Energy Sources: Microwave-assisted and visible-light-induced syntheses are promising green alternatives to conventional heating. mdpi.com These methods can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents.
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Strategies like one-pot, multi-component reactions, where several bonds are formed in a single operation without isolating intermediates, are highly desirable. organic-chemistry.orglew.ro
Safer Solvents: A major goal is to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. chemistryforsustainability.org Research into aqueous-phase synthesis of indolizine (B1195054) derivatives is an active area of investigation.
Design and Synthesis of More Complex Fused Azepinoindolizine Architectures
The planar, π-conjugated system of the azepinoindolizine core makes it an excellent building block for creating larger, more complex molecular structures with tailored properties. Future synthetic efforts will likely target the creation of novel, multi-dimensional architectures.
Extended π-Systems: Researchers are exploring methods to extend the conjugation of the azepinoindolizine system by fusing additional aromatic or heteroaromatic rings. This can be achieved through reactions like cycloadditions or palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Such extended systems are of interest for their potential in organic electronics.
Functionalization: The development of methods for the regioselective functionalization of the azepinoindolizine core is crucial. Direct C-H activation is a particularly powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. researchgate.net
Novel Topologies: Beyond simple planar extensions, the synthesis of non-planar and three-dimensional structures containing the azepinoindolizine motif is a significant challenge. This could involve creating cyclophane-type structures or incorporating the scaffold into larger supramolecular assemblies. mdpi.com For example, a 12π-electrocyclization of a 3,4-di-vinylindolizine has been shown to be a viable route to the azepinoindolizine core. rsc.org
Deeper Mechanistic Understanding for Enhanced Reaction Control and Selectivity
To optimize existing synthetic methods and rationally design new ones, a thorough understanding of the underlying reaction mechanisms is essential. A combination of experimental and computational studies will be key to unraveling the intricate details of azepinoindolizine synthesis.
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping reaction pathways, identifying transition states, and explaining the origins of regio- and stereoselectivity. mdpi.comresearchgate.net Such studies can predict the feasibility of a proposed reaction before it is attempted in the lab, saving time and resources.
Kinetic Studies: Experimental investigations into reaction kinetics can provide crucial data to support or refute proposed mechanisms. By studying the effect of reactant concentrations, temperature, and catalysts on the reaction rate, chemists can gain deep insights into the rate-determining steps of a transformation.
Intermediate Trapping: The isolation and characterization of reaction intermediates can provide direct evidence for a proposed mechanistic pathway. Techniques like in-situ spectroscopy can also be used to observe transient species during a reaction. The synthesis of azepinoindolizine derivatives has been shown to proceed through complex sequences, including cycloisomerization cascades and electrocyclization, highlighting the need for detailed mechanistic work. rsc.orgacs.org
Harnessing Unique Electronic and Photophysical Properties for Novel Materials Applications
The extended π-conjugated system of 1-Phenylazepino[2,1,7-cd]indolizine suggests that it and its derivatives possess interesting electronic and photophysical properties. A major area of future research will be to explore and harness these properties for applications in materials science. researchgate.net
Organic Electronics: The ability of π-conjugated systems to transport charge makes them candidates for use in organic electronic devices. researchgate.net Azepinoindolizine derivatives could potentially be used as semiconductors in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into related nitrogen-containing heterocycles, like benzoindole derivatives, has shown promise for deep blue fluorescent materials in OLEDs. rsc.org
Fluorescent Probes and Sensors: Many indolizine derivatives are known to be fluorescent. acs.orgresearchgate.net By judiciously modifying the substituents on the azepinoindolizine core, it may be possible to tune the emission wavelength and create fluorophores for specific applications, such as biological imaging or chemical sensing. researchgate.netacs.org The photophysical properties, including absorption, emission, and quantum yields, are sensitive to the molecular structure and the surrounding environment. mdpi.comfrontiersin.orgjcchems.com
Non-Linear Optics: Molecules with large, delocalized π-electron systems can exhibit significant non-linear optical (NLO) properties. NBO (Natural Bond Orbital) analysis can be used to evaluate the potential for charge transfer within the molecule, which is a key factor for NLO activity. researchgate.net
The table below summarizes some of the key photophysical properties that are relevant for materials applications and are currently being investigated in related heterocyclic systems.
| Property | Description | Potential Application |
| Absorption Maximum (λmax) | The wavelength of light most strongly absorbed by the molecule. | Light-harvesting in solar cells, selective filters. |
| Emission Maximum (λem) | The wavelength of light emitted after excitation (fluorescence). | OLEDs, fluorescent probes, bioimaging. |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process (photons emitted / photons absorbed). jcchems.com | Bright fluorescent labels, efficient OLED emitters. |
| Stokes Shift | The difference in energy between the absorption and emission maxima. researchgate.net | Minimizing self-absorption in fluorescent applications. |
| HOMO/LUMO Energy Levels | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determining charge injection/transport properties in organic semiconductors. |
As research progresses, the systematic exploration of these areas will undoubtedly unlock the full potential of the this compound scaffold and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
